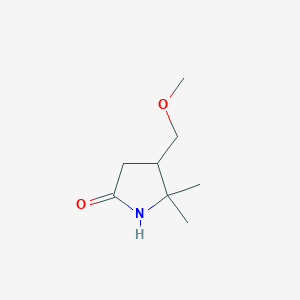
4-(Methoxymethyl)-5,5-dimethylpyrrolidin-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
This usually includes the compound’s systematic name, common name, structural formula, and molecular formula. It may also include the compound’s appearance and odor.
Synthesis Analysis
This involves a detailed description of the methods used to synthesize the compound, including the starting materials, reagents, and conditions of the reaction.Molecular Structure Analysis
This involves the use of spectroscopic techniques (like NMR, IR, UV-Vis, etc.) to determine the structure of the compound.Chemical Reactions Analysis
This involves studying the reactions that the compound undergoes, including its reactivity and the conditions under which it reacts.Physical And Chemical Properties Analysis
This includes properties like melting point, boiling point, solubility, density, and specific rotation. Chemical properties might include acidity or basicity, reactivity with other compounds, and types of reactions the compound undergoes.Scientific Research Applications
Synthesis of Enantiomeric Pairs
4-(Methoxymethyl)-5,5-dimethylpyrrolidin-2-one serves as a precursor in the synthesis of enantiomeric pairs of 2,5-disubstituted pyrrolidines, demonstrating its utility in creating symmetrically substituted pyrrolidines with potential applications in asymmetric synthesis and chiral technology. This application showcases the chemical's versatility in synthesizing optically active compounds (Yamamoto et al., 1993).
Structural and Molecular Studies
4-(Methoxymethyl)-5,5-dimethylpyrrolidin-2-one and its derivatives have been used to study molecular structures and interactions. For instance, the analysis of molecular structures of N-aryl-substituted 3-hydroxypyridin-4-ones and the investigation of hydrogen bonding and dimer formation in crystalline modifications illustrate the compound's relevance in understanding molecular arrangements and interactions in solid states (Burgess et al., 1998).
Aggregation Studies in Solvents
Research on the aggregation of lithium phenolates in aprotic solvents utilized derivatives of 4-(Methoxymethyl)-5,5-dimethylpyrrolidin-2-one to explore how different substituents affect aggregation behavior. These studies are crucial for understanding solvation and aggregation dynamics in synthetic chemistry and materials science (Jackman & Smith, 1988).
Polymerization Catalysts
The compound has also been involved in the synthesis of novel 1,4-dihydropyridine derivatives with applications as polymerization catalysts, demonstrating its potential in the development of new materials and chemical processes (Holt & Caignan, 2000).
Antimicrobial Activity
Furthermore, derivatives of 4-(Methoxymethyl)-5,5-dimethylpyrrolidin-2-one have been synthesized for their potential biological activities, such as antimicrobial effects. This highlights the compound's significance in pharmaceutical research and development of new therapeutic agents (El-Mariah & Nassar, 2008).
Safety And Hazards
This involves a description of the compound’s toxicity, flammability, and other hazards. It also includes appropriate safety precautions for handling and disposing of the compound.
Future Directions
This could involve potential applications of the compound, areas of research that could be explored, and how the compound could be modified to enhance its properties or reduce its hazards.
Please consult with a professional chemist or a trusted source for specific information about “4-(Methoxymethyl)-5,5-dimethylpyrrolidin-2-one”.
properties
IUPAC Name |
4-(methoxymethyl)-5,5-dimethylpyrrolidin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15NO2/c1-8(2)6(5-11-3)4-7(10)9-8/h6H,4-5H2,1-3H3,(H,9,10) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QFTDKAYPHVKKRI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C(CC(=O)N1)COC)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H15NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
157.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(Methoxymethyl)-5,5-dimethylpyrrolidin-2-one | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

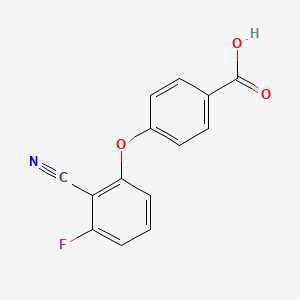
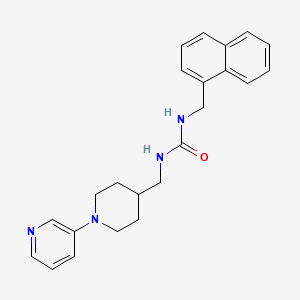
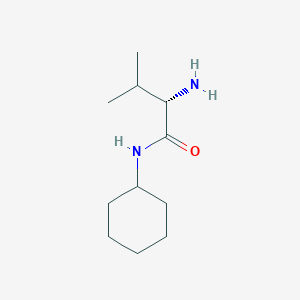
![N-(4-chlorophenyl)-4-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-4-(phenylsulfonyl)butanamide](/img/structure/B2888967.png)
![10-(Piperidin-1-ylmethyl)-7-thia-9,11-diazatricyclo[6.4.0.0^{2,6}]dodeca-1(8),2(6),9-trien-12-one](/img/structure/B2888969.png)
![N-(2-(4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)ethyl)-6-(trifluoromethyl)nicotinamide](/img/structure/B2888970.png)
![(E)-N-(2-(1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)-3-(benzo[d][1,3]dioxol-5-yl)acrylamide](/img/structure/B2888971.png)
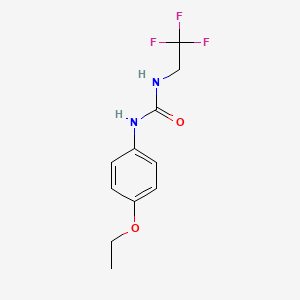
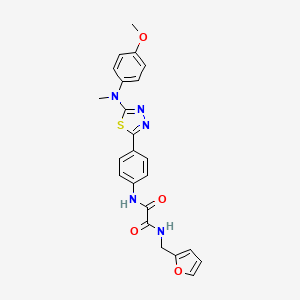
![9-Methyl-2-prop-2-ynylsulfanylpyrido[1,2-a][1,3,5]triazin-4-one](/img/structure/B2888976.png)
![[2-Methyl-4-(piperidin-1-ylsulfonyl)phenoxy]acetic acid](/img/structure/B2888978.png)
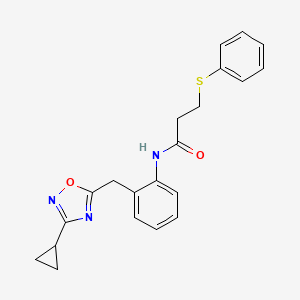
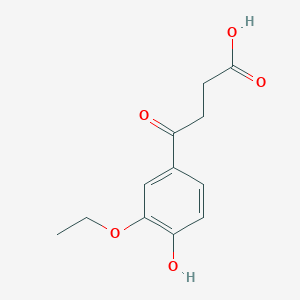
![N-cyclohexyl-N-ethyl-2-oxo-2-[1-(2-oxo-2-piperidin-1-ylethyl)indol-3-yl]acetamide](/img/structure/B2888983.png)